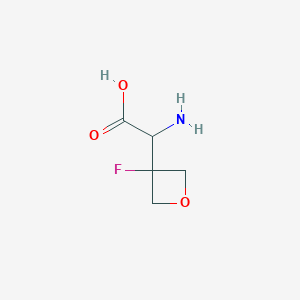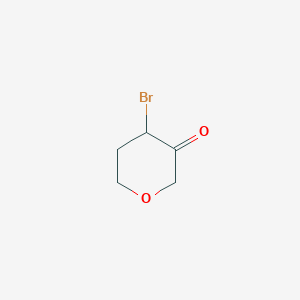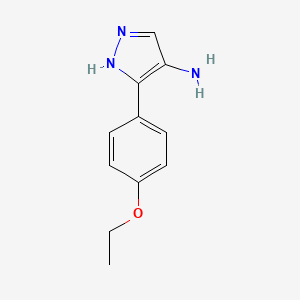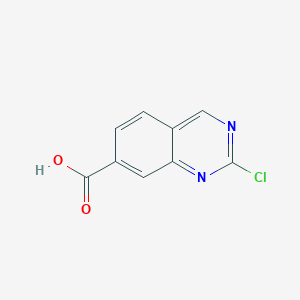
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through nucleophilic substitution reactions.
Incorporation of the Propylamino Group: The propylamino group is introduced via amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl and propylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidine ring may produce various amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Research: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Materials Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Industrial Chemistry: The compound is used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
- Tert-butyl3-(2-hydroxyethyl)-3-(ethylamino)azetidine-1-carboxylate
- Tert-butyl3-(2-hydroxyethyl)-3-(butylamino)azetidine-1-carboxylate
Uniqueness
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-7-14-13(6-8-16)9-15(10-13)11(17)18-12(2,3)4/h14,16H,5-10H2,1-4H3 |
Clave InChI |
WUKZZFMKPSUIBA-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
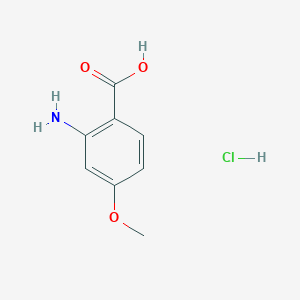
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)

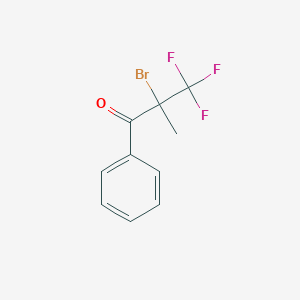
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
